molecular formula C17H24FNO2 B5354384 1-[2-(4-fluorophenoxy)butanoyl]azocane

1-[2-(4-fluorophenoxy)butanoyl]azocane

Cat. No.: B5354384
M. Wt: 293.4 g/mol
InChI Key: BSRLTKSZEIBEJJ-UHFFFAOYSA-N
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Description

1-[2-(4-fluorophenoxy)butanoyl]azocane, also known as FBPA, is a chemical compound that has gained attention in the scientific community due to its potential use in various research applications. FBPA is a derivative of the azocane family and is synthesized through a multistep process that involves the use of different reagents and solvents.

Mechanism of Action

1-[2-(4-fluorophenoxy)butanoyl]azocane acts as a potent inhibitor of VMAT2 by binding to the transporter and preventing the uptake of monoamines into vesicles. This results in an increase in extracellular levels of monoamines, which can lead to various physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are still being studied, but it has been shown to have effects on dopamine, norepinephrine, and serotonin levels in the brain. This compound has also been shown to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

1-[2-(4-fluorophenoxy)butanoyl]azocane has several advantages for lab experiments, including its potency as a VMAT2 inhibitor and its potential use in cancer research. However, this compound also has limitations, including its limited solubility in water and its potential toxicity.

Future Directions

There are several future directions for 1-[2-(4-fluorophenoxy)butanoyl]azocane research, including its potential use as a therapeutic agent for Parkinson's disease, depression, and cancer. This compound could also be used to study the role of VMAT2 in various neurological and psychiatric disorders. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for various research applications.
Conclusion
In conclusion, this compound is a chemical compound that has potential use in various research applications, including drug discovery, neuroscience, and cancer research. This compound is synthesized through a multistep process and acts as a potent inhibitor of VMAT2. This compound has several advantages for lab experiments, including its potency and potential use in cancer research, but also has limitations, including its limited solubility in water and potential toxicity. Further research is needed to determine the optimal dosage and administration of this compound for various research applications.

Synthesis Methods

1-[2-(4-fluorophenoxy)butanoyl]azocane is synthesized through a multistep process that involves the use of different reagents and solvents. The first step involves the reaction of 4-fluorophenol with butyryl chloride to form 4-fluorophenyl butyrate. The second step involves the reaction of 4-fluorophenyl butyrate with 1-azabicyclo[3.3.1]nonane to form this compound. The final step involves the purification and isolation of this compound through column chromatography.

Scientific Research Applications

1-[2-(4-fluorophenoxy)butanoyl]azocane has potential use in various research applications, including drug discovery, neuroscience, and cancer research. This compound has been shown to be a potent inhibitor of the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of dopamine, norepinephrine, and serotonin into vesicles in the brain. This compound has also been shown to have anticancer properties by inducing apoptosis in cancer cells.

Properties

IUPAC Name

1-(azocan-1-yl)-2-(4-fluorophenoxy)butan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24FNO2/c1-2-16(21-15-10-8-14(18)9-11-15)17(20)19-12-6-4-3-5-7-13-19/h8-11,16H,2-7,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSRLTKSZEIBEJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N1CCCCCCC1)OC2=CC=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47198327
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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